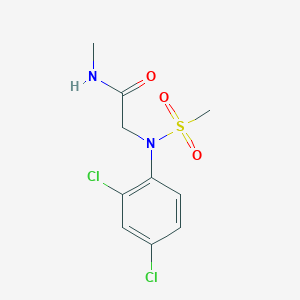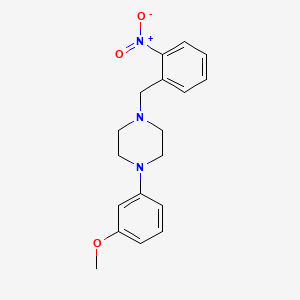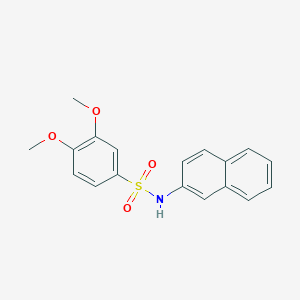![molecular formula C17H16N8S B5770135 1-(2,4-dimethylphenyl)-5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1H-tetrazole](/img/structure/B5770135.png)
1-(2,4-dimethylphenyl)-5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1H-tetrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-dimethylphenyl)-5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1H-tetrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'DMPT' and is a tetrazole derivative. DMPT is a white crystalline powder that is soluble in water and organic solvents.
作用机制
The exact mechanism of action of DMPT is not fully understood. However, it is believed that DMPT works by modulating various signaling pathways in the body. DMPT has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating energy metabolism. DMPT has also been shown to inhibit the mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
DMPT has been shown to have various biochemical and physiological effects. In animals, DMPT has been shown to increase feed intake and nutrient utilization, resulting in improved growth performance. DMPT has also been shown to have antimicrobial properties, which can help reduce the risk of bacterial infections in animals. In cancer cells, DMPT has been shown to induce apoptosis and inhibit angiogenesis, resulting in the inhibition of cancer cell growth.
实验室实验的优点和局限性
DMPT has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. DMPT is also soluble in water and organic solvents, making it easy to work with. However, DMPT has some limitations for lab experiments. It is a tetrazole derivative, which can make it difficult to handle due to its explosive nature. DMPT also has limited solubility in some solvents, which can make it difficult to dissolve in certain experimental conditions.
未来方向
There are several future directions for the study of DMPT. In the field of agriculture, further studies are needed to determine the optimal dosage and duration of DMPT supplementation in animals. In the field of medicine, further studies are needed to determine the potential use of DMPT as an anticancer agent and anti-inflammatory agent. Future studies may also focus on the development of new synthesis methods for DMPT that are more efficient and cost-effective.
合成方法
DMPT can be synthesized using various methods. One of the most common methods involves the reaction of 2,4-dimethylphenylhydrazine with phenyl isothiocyanate followed by the reaction with sodium azide. The resulting compound is then treated with hydrochloric acid to obtain DMPT. Another method involves the reaction of 2,4-dimethylphenylhydrazine with 5-mercapto-1-phenyltetrazole followed by the reaction with sodium nitrite. The resulting compound is then treated with hydrochloric acid to obtain DMPT.
科学研究应用
DMPT has been extensively studied for its potential applications in various fields. In the field of agriculture, DMPT has been shown to improve the growth performance of animals by increasing feed intake and nutrient utilization. DMPT has also been shown to have antimicrobial properties and can be used as a feed additive to reduce the risk of bacterial infections in animals.
In the field of medicine, DMPT has been studied for its potential anticancer properties. DMPT has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. DMPT has also been studied for its potential use as an anti-inflammatory agent.
属性
IUPAC Name |
1-(2,4-dimethylphenyl)-5-[(1-phenyltetrazol-5-yl)sulfanylmethyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N8S/c1-12-8-9-15(13(2)10-12)25-16(18-20-23-25)11-26-17-19-21-22-24(17)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTDFACJKGECTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NN=N2)CSC3=NN=NN3C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(cyclopentyloxy)-N'-[1-(4-propoxyphenyl)ethylidene]benzohydrazide](/img/structure/B5770052.png)

![N-[3-(acetylamino)phenyl]-2-cyclopentylacetamide](/img/structure/B5770065.png)
![N-[4-(diethylamino)phenyl]-N'-isobutylthiourea](/img/structure/B5770075.png)
![ethyl 3-{[(2-anilino-2-oxoethyl)thio]methyl}benzoate](/img/structure/B5770076.png)
![methyl {[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}acetate](/img/structure/B5770096.png)
![N-[2-(4-methoxyphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5770100.png)

![2-(4-chlorophenyl)-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5770118.png)

![2-(2,5-dimethoxybenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B5770123.png)
![N'-[4-(dimethylamino)benzylidene]-2-methoxy-2-phenylacetohydrazide](/img/structure/B5770125.png)

![2,4-dimethoxybenzaldehyde [4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5770156.png)